3-methyl-1-[2-(2H-tetrazol-5-yl)ethyl]-4,6-bis(trifluoromethyl)pyrazolo[3,4-b]pyridine
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Overview
Description
3-methyl-1-[2-(2H-tetrazol-5-yl)ethyl]-4,6-bis(trifluoromethyl)pyrazolo[3,4-b]pyridine is a pyrazolopyridine.
Scientific Research Applications
Synthesis and Reactivity
- Acid-Catalyzed Reactions : 3-(Hydroxymethyl) pyrazolo[1,5-a]pyridines, structurally related to the chemical , when treated with trifluoroacetic acid, result in the formation of bis(pyrazolo[1,5-a]pyrid-3-yl)methanes or their methyl ether derivatives under different acid concentrations (Miki et al., 2009).
- Facile Synthesis Methods : Novel fluorinated pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines are synthesized from 3-amino-4-trifluoromethyl-6-substituted pyrazolo[3,4-b]pyridines, which are similar in structure to the chemical of interest (Krishnaiah & Narsaiah, 2001).
Application in Organic Light-Emitting Devices (OLEDs)
- Photophysical Properties Tuning : Iridium tetrazolate complexes, involving similar tetrazole groups, demonstrate that the nature of the ancillary tetrazolate ligand significantly influences the redox and emission properties, which is crucial for applications like OLEDs (Stagni et al., 2008).
- High Efficiency Electroluminescence : The synthesis of pyrazol-pyridine ligands, including variants similar to the target chemical, led to iridium(III) complexes with high phosphorescence quantum yields, showing potential for high-efficiency orange-red OLEDs (Su et al., 2021).
Corrosion Inhibition
- Copper Corrosion Inhibition : Aryl pyrazolo pyridine derivatives, structurally akin to the chemical , have been shown to act as effective corrosion inhibitors for copper in hydrochloric acid systems, as demonstrated through electrochemical and computational studies (Sudheer & Quraishi, 2015).
- Mild Steel Corrosion Inhibition : Pyrazolopyridine derivatives synthesized using ultrasonic irradiation were found to inhibit corrosion of mild steel in hydrochloric acid, indicating the potential application of related chemicals in corrosion protection (Dandia et al., 2013).
Properties
Molecular Formula |
C12H9F6N7 |
---|---|
Molecular Weight |
365.24 g/mol |
IUPAC Name |
3-methyl-1-[2-(2H-tetrazol-5-yl)ethyl]-4,6-bis(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C12H9F6N7/c1-5-9-6(11(13,14)15)4-7(12(16,17)18)19-10(9)25(22-5)3-2-8-20-23-24-21-8/h4H,2-3H2,1H3,(H,20,21,23,24) |
InChI Key |
FGMOQCGINZQATI-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(F)(F)F)C(F)(F)F)CCC3=NNN=N3 |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(F)(F)F)C(F)(F)F)CCC3=NNN=N3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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